2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid
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Overview
Description
2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a sulfonamido group attached to a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid typically involves multiple steps:
Synthesis of 5-chlorothiophene-2-sulfonamide: This can be achieved by reacting 5-chlorothiophene with chlorosulfonic acid, followed by treatment with ammonia to yield the sulfonamide.
Coupling with 3-methylbenzoic acid: The 5-chlorothiophene-2-sulfonamide is then coupled with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties.
Biological Studies: It can be used to study enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It can be used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can lead to the modulation of biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-sulfonamide: Shares the sulfonamide group and thiophene ring but lacks the benzoic acid moiety.
3-methylbenzoic acid: Shares the benzoic acid core but lacks the sulfonamide and thiophene groups.
Uniqueness
2-(5-chlorothiophene-2-sulfonamido)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and benzoic acid moieties allows for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
1051261-49-4 |
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Molecular Formula |
C12H10ClNO4S2 |
Molecular Weight |
331.8 |
Purity |
95 |
Origin of Product |
United States |
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